topostin A1
Description
Properties
CAS No. |
126603-02-9 |
|---|---|
Molecular Formula |
C12H24NO2P |
Synonyms |
topostin A1 |
Origin of Product |
United States |
Origin and Putative Biosynthetic Pathways
Identification of the Producing Microorganism: Flexibacter topostinus sp. nov.
The primary source identified for the production of topostins, including topostin A1, is a bacterium designated as Flexibacter topostinus sp. nov. researchgate.netresearchgate.netnih.govnih.govdsmz.deresearchgate.net. This novel species was identified from a bacterial culture based on its morphological and physiological characteristics, as well as its sugar utilization patterns nih.gov. Comparison of the strain, identified as B-572, with known species of the genus Flexibacter indicated that it represented a new species, leading to its classification as Flexibacter topostinus sp. nov. nih.gov. The genus Flexibacter belongs to the flexibacter-flavobacter-cytophaga group of organisms and is characterized as Gram-negative, chemoorganotrophic, nonphotosynthetic, and facultative anaerobic, with habitats typically in fresh water and soil ut.ac.ir.
Fermentation Strategies for this compound Production
The production of topostins, including this compound, has been linked to the fermentation process of Flexibacter topostinus sp. nov. nih.gov. Research indicates that the bacteria produced the inhibitor in parallel with their growth, with production occurring up to 72 hours nih.gov. Details on specific fermentation strategies for optimizing this compound yield are described in the context of the taxonomy and fermentation of the producing strain nih.govamanote.com. The isolation procedure for topostins from the culture broth of Flexibacter topostinus sp. nov. involves steps such as differential solubility in solvents, adsorption chromatography on silica (B1680970) gel, and gel filtration on a Sephadex LH-20 column researchgate.netresearchgate.net.
Investigations into the Biosynthetic Pathway of Topostins
While detailed studies specifically on the biosynthetic pathway of this compound are limited in the provided search results, research into the biosynthesis of natural products from bacteria, particularly within the phylum Bacteroidetes (to which Flexibacter belongs), provides a framework for understanding potential mechanisms researchgate.netfrontiersin.org. Biosynthetic gene clusters (BGCs) are often responsible for the production of secondary metabolites in bacteria frontiersin.org.
The biosynthesis of complex natural products typically involves a series of enzymatic reactions catalyzed by specific proteins encoded within BGCs frontiersin.org. While direct information on the specific enzymes involved in this compound biosynthesis is not detailed in the provided snippets, the general principles of bacterial natural product biosynthesis involve various types of enzymes. For instance, studies on other natural products from Bacteroidetes have identified multifunctional enzymes related to the synthesis of various molecules frontiersin.org. Nonribosomal peptide synthetases (NRPS) are often involved in the synthesis of peptide-containing natural products, and their adenylation domains select the monomers to be incorporated frontiersin.orgmdpi.com. The presence of NRPS gene clusters has been observed in some Bacteroidetes species, indicating their potential role in the biosynthesis of certain compounds frontiersin.org.
Investigating the incorporation of labeled precursors is a common strategy to elucidate biosynthetic pathways osti.govnih.govnih.gov. By providing isotopically labeled molecules to the producing organism and analyzing the labeling pattern in the final product, researchers can infer which metabolic intermediates are incorporated into the compound's structure osti.govnih.gov. While specific precursor incorporation studies for this compound are not explicitly detailed in the search results, this methodology would be crucial in determining the building blocks and the sequence of their assembly during topostin biosynthesis. Studies on the biosynthesis of other natural products, such as apratoxin A, have successfully utilized precursor incorporation studies with labeled amino acids and other potential building blocks to understand the enzymatic transformations and the origin of specific chemical moieties osti.gov.
Isolation, Purification, and Analytical Methodologies
Extraction Techniques from Microbial Culture Broth
The initial step in obtaining topostin A1 involves extracting the compound from the culture broth of Flexibacter topostinus. While specific detailed protocols for the initial extraction of this compound are not extensively detailed in the provided search results, the general principle involves separating the desired compounds from the microbial biomass and the liquid medium. This often utilizes solvent extraction techniques, which exploit the differential solubility of the target compound in various solvents compared to other components in the broth. slideshare.netnih.govreddit.com One source indicates that a crude extract containing neutral materials was obtained from a solvent layer, showing a significant recovery of activity. researchgate.net
Chromatographic Separation and Purification Protocols
Following the initial extraction, chromatographic methods are essential for separating this compound from other extracted compounds and impurities. The purification of topostins A1, A2, and B has been achieved through a combination of chromatographic techniques. researchgate.netnih.gov Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. bio-rad.commdpi.com
Differential solubility in various solvents plays a role in the initial fractionation of topostins. researchgate.netnih.gov This technique separates compounds based on their differing solubilities in a selection of solvents, allowing for the selective dissolution and separation of components from a mixture. googleapis.com This step helps to reduce the complexity of the crude extract before employing more refined chromatographic methods.
Adsorption chromatography is a key step in the purification of topostins. researchgate.netnih.gov This method utilizes a stationary phase that adsorbs different compounds at varying rates based on their interactions with the adsorbent material. byjus.comchromtech.com Silica (B1680970) gel has been used as an adsorbent in the chromatography of topostins. researchgate.netnih.govepo.org Following adsorption chromatography on silica gel, a significant percentage of the activity was recovered in specific eluate fractions. researchgate.net
Gel filtration chromatography, also known as size exclusion chromatography, is employed as a refinement step in the purification process of topostins. researchgate.netnih.govresearchgate.nettofflon-lifescience.combio-rad.com This technique separates molecules based primarily on their size as they pass through a porous gel matrix. tofflon-lifescience.combio-rad.com Larger molecules elute faster as they are excluded from the pores, while smaller molecules enter the pores and have a longer path through the column, thus eluting later. tofflon-lifescience.combio-rad.com Sephadex LH-20 has been used as the column material for the gel filtration of topostins. researchgate.netnih.govresearchgate.net
Based on the described isolation procedure, a summary of the purification steps and observed activity is presented in the table below.
| Purification Step | Total Weight (mg) | Total Units (x 10³) | Specific Activity (U/mg) | Purification Degree (fold) | Recovery (%) |
| Crude extract (Fraction III) | 3280 | 2700 | 823 | ~150 | 55 |
| Adsorption chromatography (10-20% MeOH-CHCl₃ eluate) | Not specified | Not specified | Not specified | Not specified | 86 |
Note: Data compiled from search result researchgate.net. Specific values for this compound individually at each step are not provided in the source, the table represents data for the crude extract and the recovery of activity after adsorption chromatography for the mixture of topostins.
Advanced Analytical Techniques for Compound Assessment
Advanced analytical techniques are crucial for assessing the characteristics of purified compounds, including their purity and identity. vu.edu.au
Evaluating the purity of isolated this compound is a critical step to ensure its suitability for further research and characterization. While specific detailed methodologies for the purity evaluation of this compound are not extensively detailed in the provided search results, common techniques used for assessing the purity of organic compounds and natural products after chromatographic purification include various forms of chromatography, such as High-Performance Liquid Chromatography (HPLC), and spectroscopic methods. researchgate.netchromatographyonline.comresearchgate.net Thin Layer Chromatography (TLC) has also been used in the analysis of fractions during the isolation process of topostins to reveal the location of activity. nih.govresearchgate.net Analytical chromatography aims to identify and quantify components of a mixture, which is essential for purity assessment. bio-rad.com
Determination of Specific Activity
The specific activity of this compound, an inhibitor of mammalian DNA topoisomerase I, is a critical parameter for assessing its potency and the effectiveness of purification procedures. Specific activity is typically defined as the biological activity units per milligram of the compound (U/mg). For this compound, this activity is measured by its ability to inhibit the relaxation of supercoiled DNA catalyzed by DNA topoisomerase I.
Research findings indicate that this compound exhibits a specific activity of 4,700 U/mg. This value was determined during studies focusing on the isolation and purification of topostins from the culture broth of Flexibacter topostinus sp. nov. researchgate.netnih.gov. The purification process involved several steps, including differential solubility in solvents, adsorption chromatography on silica gel, and gel filtration on a Sephadex LH-20 column researchgate.netnih.govresearchgate.net.
During the isolation procedure, the specific activity was monitored at various stages to track the purification efficiency. For instance, a crude extract (Fraction III) obtained from the solvent layer containing neutral materials showed a specific activity of 823 U/mg researchgate.net. Following adsorption chromatography on silica gel, the activity was recovered in specific eluate fractions, indicating enrichment of the active compounds researchgate.net.
The determination of specific activity relies on an assay that quantifies the inhibition of DNA topoisomerase I. This assay typically involves incubating supercoiled DNA with the enzyme in the presence of varying concentrations of this compound. The extent of DNA relaxation is then analyzed, often by gel electrophoresis, to determine the concentration of this compound required to inhibit a certain amount of enzyme activity. One unit of topoisomerase I inhibitory activity is commonly defined based on the amount needed to inhibit the relaxation of a specific quantity of supercoiled DNA under defined conditions. The specific activity is then calculated by dividing the total units of inhibitory activity by the total weight of the purified this compound.
The reported specific activity of this compound (4,700 U/mg) is compared to that of other topostins isolated from the same source. Topostin A2 and Topostin B were found to have specific activities of 16,000 U/mg and 22,000 U/mg, respectively, indicating that this compound is less potent on a mass basis compared to Topostins A2 and B in inhibiting mammalian DNA topoisomerase I researchgate.netnih.gov.
The following table summarizes the specific activities reported for Topostins A1, A2, and B:
| Compound | Specific Activity (U/mg) |
| This compound | 4,700 |
| Topostin A2 | 16,000 |
| Topostin B | 22,000 |
This data highlights the differences in potency among the isolated topostin compounds and underscores the importance of specific activity measurements in characterizing and comparing these natural products.
Molecular Mechanisms of Action and Cellular Target Engagement
Elucidation of DNA Topoisomerase I (Topo I) Inhibition
Topostin A1's interaction with the Topo I enzyme is central to its function. The compound targets the enzyme-DNA complex, interfering with the catalytic cycle of Topo I and leading to the accumulation of DNA lesions.
This compound was discovered as part of a group of Topo I inhibitors isolated from the bacterium Flexibacter topostinus. nih.gov Research has demonstrated its inhibitory activity against mammalian DNA topoisomerase I. The potency of this compound has been quantified by its specific activity.
Table 1: Specific Activity of Topostin Compounds
| Compound | Specific Activity (U/mg) |
|---|---|
| This compound | 4,700 |
| Topostin A2 | 16,000 |
| Topostin B | 22,000 |
While detailed structural studies elucidating the precise non-covalent interactions between this compound and the Topo I-DNA complex are not extensively documented in publicly available literature, the mechanism of other non-camptothecin Topo I inhibitors suggests a model. Generally, such inhibitors are thought to bind to the transient Topo I-DNA covalent complex. This binding is typically mediated by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces with both the enzyme and the DNA bases at the cleavage site. This non-covalent interaction is critical for the subsequent stabilization of the complex.
The catalytic cycle of Topo I involves the cleavage of one DNA strand, forming a temporary covalent intermediate known as the cleavable complex. nih.gov This allows for the relaxation of supercoiled DNA, after which the enzyme re-ligates the broken strand. nih.gov Topo I inhibitors function by trapping this cleavable complex. mdpi.com This prevents the re-ligation of the DNA strand, leading to an accumulation of these stabilized complexes. mdpi.com While the specific kinetics of this compound-mediated stabilization have not been fully detailed, its classification as a Topo I inhibitor indicates that it functions by extending the lifetime of the Topo I-DNA covalent intermediate.
Downstream Cellular and Molecular Consequences
The stabilization of the Topo I-DNA cleavable complex by this compound is a critical initiating event that triggers a cascade of downstream cellular responses, primarily related to the generation of DNA damage and the activation of repair pathways.
The trapped Topo I-DNA complexes, stabilized by inhibitors, represent a form of DNA single-strand break. These complexes can subsequently be converted into more cytotoxic DNA double-strand breaks when they are encountered by the DNA replication machinery. mdpi.com The collision of a replication fork with a stabilized cleavable complex leads to the collapse of the fork and the formation of a double-strand break. This conversion of single-strand breaks into double-strand breaks is a key step in the cellular activity of Topo I inhibitors.
The generation of DNA single and double-strand breaks triggers a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). While specific studies on the DDR pathways activated by this compound are not available, the consequences of Topo I inhibition are well-established. The presence of DNA breaks activates sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate a multitude of downstream targets to orchestrate a cellular response. This response can include the activation of cell cycle checkpoints to halt cell division and allow time for DNA repair, the recruitment of DNA repair proteins to the site of damage, and, if the damage is too extensive, the initiation of programmed cell death (apoptosis).
Impact on Cell Cycle Progression and Checkpoint Activation
The progression of the cell cycle is a tightly regulated process with specific checkpoints that ensure the fidelity of DNA replication and cell division. Topoisomerase I inhibitors are known to induce DNA damage, which typically activates cell cycle checkpoints, leading to arrest in the S or G2/M phases. This arrest allows time for DNA repair or, if the damage is too severe, the initiation of apoptosis.
For this compound, however, there is a lack of published studies detailing its specific effects on cell cycle progression. Research has not yet elucidated whether this compound induces a definitive cell cycle arrest in a particular phase, nor has the activation of key checkpoint proteins, such as ATM, ATR, Chk1, and Chk2, in response to this compound-induced DNA damage been characterized.
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged cells. Topoisomerase I inhibitors are potent inducers of apoptosis, typically through the intrinsic pathway, which is initiated by intracellular stress such as DNA damage. This pathway involves the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, leading to the activation of caspases, the executioners of apoptosis.
While it is presumed that this compound, as a topoisomerase I inhibitor, would induce apoptosis, the specific molecular pathways have not been investigated. There is no available data on the activation of specific caspases (e.g., caspase-3, -8, -9), the involvement of the Bcl-2 family of proteins, or the role of mitochondrial-mediated events in this compound-induced apoptosis.
Comparative Mechanistic Analysis with Established Topoisomerase I Inhibitors
To fully understand the therapeutic potential of a novel compound, it is essential to compare its mechanism of action with existing drugs.
Camptothecin (B557342) and its derivatives, such as topotecan (B1662842) and irinotecan, are the most well-characterized topoisomerase I inhibitors. They function by binding to the enzyme-DNA complex and preventing DNA re-ligation. nih.gov A comparative analysis would involve examining the binding affinity of this compound to the topoisomerase I-DNA complex, the stability of the resulting ternary complex, and any differences in the DNA cleavage sites induced by this compound versus camptothecins. Currently, no such comparative studies have been published.
Lamellarins are a class of marine natural products that also exhibit topoisomerase I inhibitory activity. A comparative mechanistic analysis would explore differences in their modes of binding to the topoisomerase I-DNA complex and any variations in their cellular effects. As with camptothecin, there is no available research comparing the molecular mechanisms of this compound with those of lamellarin derivatives.
Structure Activity Relationships Sar and Analog Development
Identification of Key Pharmacophoric Features for Topo I Inhibition
Understanding the essential structural components of topostin A1 that are responsible for its inhibitory activity against topoisomerase I (Topo I) is fundamental for the development of more potent and specific inhibitors.
The inhibitory potency of topostin compounds is significantly influenced by their specific functional groups. The topostin molecules are characterized as N-acyl-amino acids, featuring a long-chain fatty acid linked to an amino acid moiety. Variations in the length and branching of the fatty acid chain, as well as the nature of the amino acid, are expected to directly impact the inhibitory activity.
A key component of at least one of the topostin B molecules is 2-[[(3R)-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetic acid. nih.gov This structure reveals several important functional groups:
A glycine moiety: Providing a carboxylic acid group which can participate in hydrogen bonding.
Two long fatty acid chains: One of which is a 13-methyltetradecanoyl group and the other a hexadecanoyl chain. These extensive hydrophobic chains are likely crucial for binding affinity.
A chiral center: The (3R) configuration at the hydroxylated carbon of the hexadecanoyl chain suggests that stereochemistry is important for its biological activity.
Analysis of this compound Analogues
The study of naturally occurring analogs of this compound provides invaluable information regarding the structure-activity relationships within this class of inhibitors.
Topostins were first isolated from the culture broth of Flexibacter topostinus sp. nov. jst.go.jpnih.gov Initial purification and characterization efforts yielded three related compounds: this compound, topostin A2, and topostin B. nih.gov These compounds exhibit differential inhibitory activity against mammalian DNA topoisomerase I, providing a preliminary basis for understanding their SAR.
The specific activities of these naturally occurring topostins have been reported as follows:
This compound: 4,700 U/mg
Topostin A2: 16,000 U/mg
Topostin B: 22,000 U/mg nih.gov
This data clearly indicates that topostin B is the most potent of the three, followed by topostin A2, with this compound being the least active. Topostin B was found to be a mixture of two components with molecular weights of 567 and 553. nih.gov The structure of the component with a molecular weight of 553 has been identified as 2-[[(3R)-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetic acid. nih.gov
| Compound | Specific Activity (U/mg) |
|---|---|
| This compound | 4,700 |
| Topostin A2 | 16,000 |
| Topostin B | 22,000 |
The significant differences in inhibitory potency among this compound, A2, and B suggest that subtle variations in their chemical structures have a profound impact on their interaction with topoisomerase I. Although the precise structures of this compound and A2 are not detailed in the available literature, the nomenclature suggests they are closely related to topostin B. The variations likely lie in the length, branching, or degree of unsaturation of the fatty acid chains, or potentially in the amino acid component. The more than three-fold increase in activity from this compound to A2, and the further enhancement in topostin B, underscore the sensitivity of the enzyme target to the lipid chain structure.
Rational Design and Synthetic Exploration of this compound Derivatives
The information gleaned from the naturally occurring topostins provides a foundation for the rational design and synthesis of novel derivatives with improved inhibitory activity, selectivity, and pharmacokinetic properties. However, a notable lack of published research on the synthetic exploration of this compound derivatives suggests that this area remains largely unexplored.
Future rational design strategies would likely focus on systematically modifying the key structural features identified in the natural products. This would involve:
Varying the Fatty Acid Chains: Synthesis of analogs with different chain lengths, degrees of saturation, and branching patterns to probe the hydrophobic binding pocket.
Modifying the Amino Acid Moiety: Replacing the glycine unit with other natural or unnatural amino acids to explore the impact on binding and solubility.
Altering the Linker Region: Investigating the importance of the amide and ester functionalities by synthesizing analogs with alternative linkers.
Stereochemical Investigations: Synthesizing and testing different stereoisomers to understand the optimal three-dimensional arrangement for inhibitory activity.
Such synthetic efforts, coupled with computational modeling and biological evaluation, would be essential to fully elucidate the pharmacophore of the topostin class of topoisomerase I inhibitors and to develop new therapeutic agents.
Synthetic Strategies for Core Modifications and Side Chain Alterations
There is no information available in the scientific literature regarding the synthetic strategies employed for the modification of the this compound core scaffold or the alteration of its side chains. Research detailing the chemical synthesis of this compound analogs, including methodologies for introducing diverse functional groups or altering the central ring system, has not been published.
Optimization of Inhibitory Activity through Structural Elaboration
Consequently, without reports on the synthesis of this compound analogs, there is no data on the optimization of its inhibitory activity against topoisomerase I through structural elaboration. The scientific community has not yet published findings that would allow for a systematic analysis of how changes to the this compound molecule affect its biological potency. This includes the generation of data tables that would typically compare the inhibitory concentrations (e.g., IC50 values) of a series of analogs.
Investigation of Physicochemical Properties (e.g., lipophilicity, anionic character) and their SAR Contribution
Similarly, there is a void in the literature concerning the investigation of the physicochemical properties of this compound and its hypothetical analogs and their contribution to SAR. Studies that would typically explore parameters such as lipophilicity (LogP), pKa, and steric and electronic effects to build a comprehensive SAR model for the topostin class of compounds are not available.
Preclinical Biological Activity and Efficacy Studies in Vitro and Non Human in Vivo
In Vitro Cytotoxicity and Antiproliferative Activity Assessment
In vitro studies are crucial for evaluating the direct impact of a compound on cancer cells. These assessments typically involve measuring cell viability and proliferation after exposure to varying concentrations of the compound over different time periods.
Comprehensive Panel Screening Across Diverse Cancer Cell Lines
Evaluation of topostin A1's activity has included screening across a range of cancer cell lines. This compound has demonstrated potent activity against various cancer cell lines. ontosight.ai While specific data tables detailing the comprehensive panel screening were not available in the immediate search results, the general finding indicates a broad spectrum of activity against different cancer types.
Efficacy in Cell Lines Exhibiting Resistance to Conventional Chemotherapeutics
A significant aspect of preclinical research is assessing a compound's ability to overcome existing drug resistance mechanisms. This compound has shown promising results in exhibiting potent activity against cancer cell lines, including those resistant to other inhibitors. ontosight.ai This suggests that this compound may hold potential for treating cancers that no longer respond to conventional topoisomerase I inhibitors like camptothecin (B557342) derivatives. ontosight.ai Resistance to topoisomerase I inhibitors can be associated with mechanisms such as the expression of the multidrug resistance-associated protein (MRP). nih.gov
Time- and Concentration-Dependent Effects on Cell Viability
The cytotoxic and antiproliferative effects of compounds are typically dependent on both the concentration of the agent and the duration of exposure. Studies on related topoisomerase I inhibitors like topotecan (B1662842) have shown time- and dose-dependent effects on cell viability and cell cycle controls. nih.gov While specific time- and concentration-dependent data for this compound were not explicitly detailed in the search results, the general principle of dose-dependent inhibition is a common characteristic of cytotoxic agents. mdpi.comresearchgate.netresearchgate.net
In Vitro Mechanistic and Phenotypic Studies
Understanding the mechanism by which a compound exerts its effects is vital for its development as a therapeutic agent. This compound is recognized as a potent inhibitor of topoisomerase I. ontosight.ai
DNA Relaxation Assays for Topo I Inhibition Quantification
DNA relaxation assays are standard in vitro methods used to quantify the inhibitory activity of compounds on topoisomerase I. These assays measure the enzyme's ability to relax supercoiled DNA, a key function of topoisomerase I. nih.govebiohippo.comascn.orginspiralis.comfiu.edu Inhibition of this relaxation activity by a compound indicates that it interferes with topoisomerase I function. This compound has been identified as an inhibitor of mammalian DNA topoisomerase I. researchgate.netresearchgate.net Studies involving DNA relaxation assays are used to determine the potency of topoisomerase I inhibitors. fiu.eduresearchgate.net
Cleavable Complex Formation Assays in Cell-Free Systems
Topoisomerase I inhibitors often act by stabilizing the covalent complex formed between the enzyme and DNA, known as the cleavable complex. nih.gov This stabilization leads to DNA strand breaks, particularly when encountered by replication or transcription machinery. ontosight.ainih.gov Cleavable complex formation assays, often conducted in cell-free systems, are used to assess a compound's ability to induce and stabilize these complexes. nih.gov While the search results confirm this compound's mechanism involves inhibiting topoisomerase I and leading to DNA breaks ontosight.ai, specific data from cleavable complex formation assays for this compound in cell-free systems were not explicitly provided. However, this type of assay is a standard method for characterizing topoisomerase I poisons. nih.gov
Analysis of Gene Expression Modulation via Transcriptomics
Transcriptomic analysis, often employing techniques like RNA sequencing, provides insights into how a compound affects gene expression patterns within cells or tissues. nih.govnih.gov This can reveal the molecular pathways influenced by the compound and help identify potential biomarkers of response or resistance. While the provided search results discuss transcriptomics in the context of identifying molecular profiles in cancer and predicting state modulation in neurons, specific detailed transcriptomic data directly related to the effects of this compound on gene expression in cancer cells were not prominently featured in the initial search output. Further dedicated transcriptomic studies would be necessary to fully elucidate the gene expression modulation induced by this compound.
Investigation of Protein Phosphorylation and Signaling Pathway Perturbations
Protein phosphorylation is a crucial post-translational modification that regulates the activity of many proteins involved in cellular signaling pathways. numberanalytics.comnih.gov Perturbations in phosphorylation patterns can indicate how a compound interferes with or modulates these pathways. numberanalytics.comwikipedia.orgmdpi.com this compound, as a topoisomerase I inhibitor, is expected to impact pathways related to DNA damage response, cell cycle control, and apoptosis, which are heavily regulated by protein phosphorylation. ontosight.ai Although the search results generally describe the importance of protein phosphorylation in signaling and mention some pathways like the MAPK/ERK cascade and PI3K pathway wikipedia.orgmdpi.comresearchgate.net, detailed studies specifically on how this compound perturbs protein phosphorylation and affects these or other signaling pathways were not extensively detailed in the initial search results. Research into the specific kinases and phosphatases targeted or modulated by this compound, and the downstream effects on key signaling nodes, would provide a clearer picture of its mechanism of action beyond topoisomerase I inhibition.
Efficacy Evaluation in Non-Human In Vivo Cancer Models
Murine xenograft models involve transplanting human cancer cells or tumor tissue into immunocompromised mice. mdpi.comnih.gov This allows researchers to study the growth and response of human tumors in an in vivo setting. mdpi.com this compound has shown potent activity against a range of cancer cell lines in vitro, including some resistant to other topoisomerase I inhibitors. ontosight.ai While the search results indicate that topoisomerase I inhibitors, in general, have been studied in preclinical models nih.gov, specific detailed data tables or extensive descriptions of this compound's efficacy in various murine xenograft models were not prominently provided. Studies evaluating tumor growth inhibition, changes in tumor volume, and potential effects on metastasis in different xenograft models treated with this compound would be relevant in this section.
Histopathological analysis involves the microscopic examination of tissue samples to observe the effects of a treatment on tumor morphology, cellular characteristics, and the surrounding microenvironment. Molecular correlates of efficacy involve identifying changes in molecular markers (e.g., protein levels, gene expression, phosphorylation status) within the tumor that are associated with the observed therapeutic response. The search results mention histopathological examination in the context of Salmonella typhimurium A1-R studies, noting changes in tumor cells and replacement by stromal cells in responsive tumors plos.orgplos.org. For this compound, histopathological analysis of tumors from treated animals could reveal evidence of increased apoptosis, reduced proliferation, or changes in tumor vasculature. Molecular analyses could correlate these observations with changes in markers of DNA damage, cell cycle arrest, or activation of apoptotic pathways. Specific data linking this compound treatment to defined histopathological changes or molecular correlates of efficacy were not detailed in the provided search output.
Synergistic and Antagonistic Interactions with Other Antineoplastic Agents
Investigating the interactions between this compound and other antineoplastic agents is important for developing potential combination therapies. Combinations can lead to synergistic effects, where the combined effect is greater than the sum of individual effects, or antagonistic effects, where the combined effect is less than expected. The search results discuss synergistic and antagonistic drug interactions in the context of acute myeloid leukemia cell lines and combinations of topotecan (another topoisomerase I inhibitor) with microtubule-interfering agents nih.govnih.govbiorxiv.org. These studies highlight that drug interactions can be complex and context-dependent. nih.govbiorxiv.org While this compound is a topoisomerase I inhibitor like topotecan ontosight.ainih.gov, specific studies detailing synergistic or antagonistic interactions of this compound with other antineoplastic agents were not found in the provided information. Research in this area would involve testing this compound in combination with various classes of anticancer drugs in vitro and in vivo to identify potentially beneficial or detrimental interactions.
Advanced Research Methodologies and Future Directions
Omics-Based Approaches in Topostin A1 Research
High-throughput omics technologies offer a holistic view of the cellular responses to this compound, enabling researchers to move beyond a single-target perspective.
Proteomics, the large-scale study of proteins, is a powerful tool for identifying the direct and indirect protein targets of this compound and for mapping the cellular pathways it modulates. Methodologies such as affinity chromatography combined with mass spectrometry can be employed to analyze protein partners of topoisomerase I, revealing a host of interacting proteins involved in critical cellular processes like RNA metabolism. nih.gov
Nuclear proteome analysis of cells treated with topoisomerase I inhibitors has revealed significant alterations in proteins involved in the DNA damage response and apoptosis. acs.org For instance, studies on other topoisomerase I inhibitors have shown changes in the expression of proteins crucial for DNA repair and cell cycle regulation. acs.org This approach has the potential to uncover previously unknown off-target effects of this compound and to identify biomarkers that could predict therapeutic response.
Future proteomic studies on this compound could involve quantitative approaches like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to precisely quantify changes in protein abundance upon treatment. This can provide a dynamic picture of the cellular response and help in constructing a comprehensive interaction network for this compound.
Table 1: Potential Protein Differentials in Response to Topoisomerase I Inhibitors
| Protein Category | Potential Change in Expression | Implicated Cellular Process |
|---|---|---|
| DNA Repair Enzymes | Upregulation | Response to DNA damage |
| Cell Cycle Regulators | Downregulation/Upregulation | Cell cycle arrest |
| Apoptotic Proteins | Upregulation | Programmed cell death |
| RNA Processing Factors | Altered Expression | Regulation of gene expression |
Metabolomics provides a snapshot of the metabolic state of a cell and can reveal how this compound reprograms cellular metabolism. Cancer cells exhibit altered glucose metabolism, a phenomenon that can be influenced by DNA damage-inducing agents. nih.gov Studies on other topoisomerase inhibitors have shown that they can upregulate the expression of glucose transporters and glycolytic enzymes, leading to an increase in glucose uptake. nih.govnih.gov
By analyzing the metabolic profiles of cells treated with this compound, researchers can identify key metabolic pathways that are perturbed. This could include alterations in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and amino acid metabolism, which are all critical for cancer cell survival and proliferation. Understanding these metabolic shifts can open new avenues for combination therapies, where this compound is used alongside drugs that target these metabolic vulnerabilities.
Table 2: Potential Metabolic Changes Induced by Topoisomerase I Inhibitors
| Metabolic Pathway | Observed Effect | Potential Consequence |
|---|---|---|
| Glycolysis | Increased glucose uptake and enzyme expression | Enhanced energy production for DNA repair |
| Pentose Phosphate Pathway | Altered flux | Changes in nucleotide biosynthesis and redox balance |
| Amino Acid Metabolism | Reprogramming | Support for protein synthesis and cellular stress response |
Computational Approaches in this compound Drug Discovery
In silico methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to design and screen novel therapeutic agents.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein target. nih.govplos.org These methods can provide detailed insights into the binding mode of this compound within the topoisomerase I-DNA covalent complex. nih.govnih.gov
Docking studies can help in understanding the key amino acid residues and DNA bases that interact with this compound, providing a structural basis for its inhibitory activity. nih.govmeddiscoveries.org MD simulations can further elucidate the dynamic behavior of the complex over time, revealing the stability of the interactions and any conformational changes that may occur upon ligand binding. mdpi.comyoutube.combiorxiv.org This information is crucial for the rational design of more potent and selective this compound analogs.
Structure-activity relationship (SAR) principles derived from experimental data on this compound and other topoisomerase I inhibitors can be used to guide the de novo design of new molecules with improved properties. purdue.edu Computational tools can generate novel chemical structures that are predicted to have high affinity and specificity for the topoisomerase I target. nih.govacs.org
Virtual screening is another powerful computational technique that allows for the rapid screening of large libraries of chemical compounds to identify potential new topoisomerase I inhibitors. nih.govacs.orgnih.govresearchgate.net This approach has been successfully used to discover novel and structurally diverse inhibitors from natural product databases and chemical libraries. nih.govacs.org By combining virtual screening with experimental validation, the drug discovery process can be significantly accelerated.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govmdpi.comnih.govmdpi.com By developing QSAR models for topoisomerase I inhibitors, it is possible to predict the activity of newly designed this compound analogs before they are synthesized. nih.govnih.gov
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. scirp.orgresearchgate.netnih.govnih.govre-place.be Computational models can predict various physicochemical and pharmacokinetic properties of this compound and its derivatives, helping to identify candidates with favorable drug-like properties early in the development process. scirp.orgresearchgate.net This predictive modeling helps in prioritizing compounds for further experimental evaluation and reduces the likelihood of late-stage failures due to poor ADMET profiles.
Strategies for Mitigating Acquired Resistance Mechanisms
The emergence of drug resistance is a significant hurdle in cancer chemotherapy. While specific studies on acquired resistance to this compound are limited, the mechanisms of resistance to other topoisomerase I inhibitors, such as camptothecin (B557342) and its derivatives, are well-documented and provide a predictive framework for understanding and potentially mitigating resistance to this compound.
The primary mechanisms of resistance to topoisomerase I inhibitors can be broadly categorized as follows:
Alterations in Topoisomerase I: Quantitative reductions in the levels of topoisomerase I or qualitative changes through mutations in the TOP1 gene can lead to decreased drug-target engagement.
Cellular Responses to Drug-Induced Damage: Alterations in DNA damage response pathways, including enhanced DNA repair mechanisms and defects in apoptotic signaling, can confer resistance.
Reduced Intracellular Drug Accumulation: Increased efflux of the drug from cancer cells, often mediated by ATP-binding cassette (ABC) transporters, can lower the intracellular concentration of the inhibitor, rendering it less effective.
Strategies to counteract these resistance mechanisms are an active area of research. For this compound, future investigations could explore:
Combination Therapies: Co-administration of this compound with inhibitors of DNA repair pathways or agents that modulate apoptotic signaling could enhance its efficacy and overcome resistance.
Development of Analogs: The synthesis of this compound analogs with modified structures could lead to compounds that are less susceptible to efflux pumps or that can effectively target mutated forms of topoisomerase I.
Modulation of Drug Transporters: The use of agents that inhibit the activity of ABC transporters could increase the intracellular accumulation of this compound in resistant cells.
Further research is imperative to elucidate the specific resistance profile of this compound and to develop tailored strategies to circumvent it.
Exploration of Novel Therapeutic Applications Beyond Cancer (if academically supported)
Currently, the primary focus of research on this compound and other topoisomerase I inhibitors has been on their application in oncology. Topostins were first identified as inhibitors of mammalian DNA topoisomerase I from the culture broth of Flexibacter topostinus sp. nov. nih.gov. The family of topostins, including A1, A2, and B, have shown specific inhibitory activity against this enzyme. nih.gov
A thorough review of the existing academic literature does not reveal any significant, well-supported studies exploring the therapeutic applications of this compound beyond cancer. The mechanism of action, which involves the inhibition of a fundamental cellular process of DNA replication and repair, inherently lends itself to applications where inhibiting cell proliferation is the primary goal. While topoisomerase I is a ubiquitous enzyme, the cytotoxic consequences of its inhibition are most pronounced in rapidly dividing cells, such as cancer cells.
Therefore, at present, the exploration of novel therapeutic applications for this compound outside of oncology remains a speculative area with a need for foundational, preclinical research to identify any potential utility.
Unanswered Questions and Prospective Research Trajectories
Despite its discovery as a potent topoisomerase I inhibitor, significant gaps remain in our understanding of this compound. These unanswered questions pave the way for future research trajectories that could unlock its full therapeutic potential.
Key Unanswered Questions:
Detailed Mechanism of Action: While it is known to inhibit topoisomerase I, the precise molecular interactions between this compound and the enzyme-DNA complex are not fully elucidated.
Structure-Activity Relationship (SAR): The specific chemical moieties of the this compound structure responsible for its inhibitory activity have not been systematically investigated.
Synthetic Accessibility: The total synthesis of this compound has not been widely reported, which limits the availability of the compound for extensive preclinical and clinical investigation and the generation of novel analogs.
In Vivo Efficacy and Pharmacokinetics: Comprehensive studies on the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound in animal models are lacking.
Mechanisms of Resistance: As previously mentioned, dedicated studies on the mechanisms of acquired resistance to this compound are needed.
Prospective Research Trajectories:
The future of this compound research will likely focus on addressing these knowledge gaps through a multidisciplinary approach.
| Research Trajectory | Description |
| Medicinal Chemistry and Drug Design | Development of a scalable synthetic route to this compound and the creation of a library of analogs to establish a clear structure-activity relationship. This could lead to the identification of compounds with improved potency, selectivity, and pharmacological properties. |
| Structural Biology | X-ray crystallography or cryo-electron microscopy studies to determine the three-dimensional structure of this compound in complex with topoisomerase I and DNA. This would provide critical insights into its mechanism of inhibition and guide the rational design of new inhibitors. |
| Preclinical Development | Comprehensive in vitro and in vivo studies to evaluate the anticancer activity of this compound across a range of cancer types, and to characterize its pharmacokinetic and toxicological profiles. |
| Translational Research | Investigation into potential biomarkers that could predict sensitivity or resistance to this compound, enabling a more personalized medicine approach in the future. |
Addressing these unanswered questions through dedicated research efforts is crucial for determining the ultimate clinical utility of this compound as a therapeutic agent.
Q & A
Q. What experimental methodologies are recommended for characterizing the structural properties of Topostin A1?
To ensure accurate structural elucidation, employ nuclear magnetic resonance (NMR) spectroscopy for proton and carbon assignments, high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and X-ray crystallography for 3D conformational analysis. Cross-validate results with computational modeling (e.g., density functional theory) to resolve ambiguities. Include raw spectral data and crystallographic parameters in supplementary materials for reproducibility .
Q. How can researchers optimize the synthesis of this compound for high purity and yield?
Use stepwise reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify intermediates. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) through design of experiments (DoE). Purify final products using recrystallization or preparative HPLC, and validate purity via melting point analysis and chromatographic retention times. Document detailed protocols, including deviations, to ensure replicability .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
Prioritize enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting this compound’s known molecular targets. Include positive/negative controls and dose-response curves (IC50/EC50 calculations) using nonlinear regression models. Validate results across multiple biological replicates and cell lines to account for variability. Report statistical significance (p-values) and confidence intervals .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s mechanism of action across studies?
Conduct a systematic review of experimental parameters (e.g., assay conditions, cell lines, compound concentrations) to identify confounding variables. Perform comparative studies under standardized protocols and use orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) to validate hypotheses. Apply meta-analysis techniques to reconcile discrepancies, emphasizing effect sizes over p-values .
Q. What experimental designs are appropriate for investigating synergistic effects of this compound in combination therapies?
Implement factorial designs to test dose matrices (e.g., this compound + chemotherapeutic agents). Use Chou-Talalay synergy scores or Bliss independence models to quantify interactions. Include isobolograms for visual interpretation. Ensure statistical power by calculating sample sizes a priori and controlling for batch effects via randomization .
Q. How can structure-activity relationship (SAR) studies be structured to identify critical functional groups in this compound?
Synthesize analogs with systematic modifications (e.g., hydroxyl group removal, stereoisomerism). Test analogs in parallel bioassays and correlate activity changes with structural features using multivariate regression. Employ computational tools (e.g., CoMFA, molecular dynamics) to predict binding affinities. Publish full synthetic routes and crystallographic data for transparency .
Q. What in vivo models are most relevant for evaluating this compound’s pharmacokinetics and toxicity?
Use murine xenograft models for oncology studies or transgenic organisms for target-specific efficacy. Monitor plasma concentrations via LC-MS/MS to calculate pharmacokinetic parameters (AUC, Cmax, t1/2). Assess toxicity through histopathology and serum biomarkers. Adhere to ARRIVE guidelines for ethical reporting and include randomization/blinding protocols to minimize bias .
Q. How should stability studies for this compound formulations be conducted to meet regulatory standards?
Perform accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products using UPLC-QTOF and assign structures via fragmentation patterns. Include forced degradation studies (acid/base, oxidative stress) to identify vulnerable sites. Publish stability-indicating method validations (ICH Q2(R1)) in supplementary materials .
Q. What strategies enhance data reproducibility in this compound research?
Pre-register study protocols on platforms like Open Science Framework. Share raw datasets, code for statistical analyses, and instrument calibration records in public repositories. Use collaborative inter-laboratory studies to validate key findings. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Q. How can ethical considerations be integrated into preclinical studies involving this compound?
Obtain approval from institutional animal care committees (IACUC) or ethics review boards (IRB) for human-derived samples. Document informed consent processes for patient-derived xenografts. Follow the 3Rs framework (Replacement, Reduction, Refinement) in animal studies and disclose conflicts of interest in publications .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
